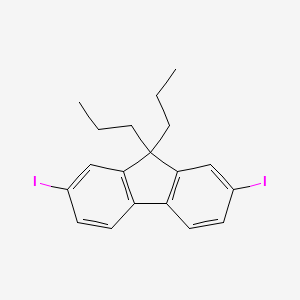

2,7-Diiodo-9,9-dipropyl-9H-fluorene

Description

2,7-Diiodo-9,9-dipropyl-9H-fluorene is a halogenated fluorene derivative with two iodine atoms at the 2,7-positions and two propyl groups at the 9,9-positions. This compound is structurally characterized by its rigid planar fluorene backbone, which enables π-conjugation and makes it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic semiconductors. The propyl side chains enhance solubility in organic solvents, facilitating solution-based processing for thin-film fabrication. Its iodine substituents serve as reactive sites for cross-coupling reactions (e.g., Suzuki or Ullmann couplings), enabling its use as a building block for polymers and metal-organic frameworks (MOFs) .

Properties

CAS No. |

144981-88-4 |

|---|---|

Molecular Formula |

C19H20I2 |

Molecular Weight |

502.2 g/mol |

IUPAC Name |

2,7-diiodo-9,9-dipropylfluorene |

InChI |

InChI=1S/C19H20I2/c1-3-9-19(10-4-2)17-11-13(20)5-7-15(17)16-8-6-14(21)12-18(16)19/h5-8,11-12H,3-4,9-10H2,1-2H3 |

InChI Key |

RMTYYRLTBJPHSX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(C2=C(C=CC(=C2)I)C3=C1C=C(C=C3)I)CCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diiodo-9,9-dipropyl-9H-fluorene typically involves the iodination of 9,9-dipropylfluorene. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,7-Diiodo-9,9-dipropyl-9H-fluorene can undergo various chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Stille coupling to form biaryl compounds.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Coupling Reactions: Palladium catalysts, boronic acids, or stannanes in the presence of bases like potassium carbonate.

Major Products

Substitution Products: Depending on the nucleophile, various substituted fluorenes can be obtained.

Coupling Products: Biaryl compounds with extended conjugation, useful in organic electronics.

Scientific Research Applications

2,7-Diiodo-9,9-dipropyl-9H-fluorene has several scientific research applications:

Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Materials Science: Its derivatives are studied for their photophysical properties and potential use in light-emitting materials.

Chemical Research: Employed in the synthesis of complex organic molecules and as a precursor for various functionalized fluorenes.

Mechanism of Action

The mechanism of action of 2,7-Diiodo-9,9-dipropyl-9H-fluorene in its applications is primarily based on its ability to participate in π-conjugation and its electronic properties. The iodine atoms and propyl groups influence the compound’s reactivity and stability, making it suitable for use in electronic materials. The molecular targets and pathways involved are related to its role in forming conjugated systems that can transport charge or emit light.

Comparison with Similar Compounds

Alkyl Chain Modifications

- 2,7-Diiodo-9,9-dioctyl-9H-fluorene (CAS 278176-06-0) Structure: Longer octyl chains at the 9,9-positions. Properties: Increased solubility in non-polar solvents (e.g., toluene) compared to the dipropyl derivative. The longer chains reduce crystallinity, improving film-forming properties for flexible electronics. However, excessive chain length may hinder charge transport due to steric effects . Molecular Weight: 642.44 g/mol (vs. ~490 g/mol for dipropyl analog).

2,7-Diiodo-9,9-dimethyl-9H-fluorene

Halogen Substitutions

2,7-Dibromo-9,9-dipropyl-9H-fluorene (CAS 157771-56-7)

- Structure : Bromine replaces iodine at the 2,7-positions.

- Properties : Bromine’s smaller atomic radius and lower polarizability result in weaker electronic effects. This reduces reactivity in cross-coupling reactions but lowers production costs. The compound exhibits blue-shifted absorption/emission compared to the iodinated analog .

- 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene (CAS 851119-15-8) Structure: Mixed halogens (Cl and I) and phenyl groups at the 9,9-positions. Properties: The asymmetric halogenation enables regioselective functionalization.

Electronic and Optoelectronic Properties

Commercial Availability and Cost

- Dipropyl Derivative: Limited commercial availability; custom synthesis dominates. Pricing ranges from €210–958/g for similar dibromo derivatives (e.g., 2,7-Dibromo-9,9-dipropyl-9H-fluorene) .

- Dioctyl Derivative: Available from suppliers like Chongqing Chemdad (CAS 278176-06-0) and Aladdin Biochemical Technology, with purity ≥96% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.